(S)-2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a pyrrolidine-derived tertiary-butyl ester featuring a carboxymethyl-cyclopropyl-amino substituent. The tert-butyl ester group provides steric protection to the pyrrolidine ring, enhancing stability during synthetic processes.
Properties
IUPAC Name |
2-[cyclopropyl-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17-8-4-5-12(17)9-16(10-13(18)19)11-6-7-11/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAFAGGISZYALE-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development. This compound is characterized by a pyrrolidine structure and incorporates a carboxymethyl-cyclopropyl amino moiety, which may influence its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C12H21N3O4. Its structure can be represented as follows:
- Pyrrolidine Ring : A five-membered ring containing one nitrogen atom.
- Cyclopropyl Group : A three-membered carbon ring, which contributes to the compound's unique properties.
- Carboxymethyl Group : Enhances solubility and may affect binding interactions with biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). LPA is implicated in various physiological processes, including cell proliferation, migration, and survival. By inhibiting autotaxin, these compounds could potentially modulate pathways related to cancer progression and inflammation .
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound:
- In Vitro Studies : Cell-based assays demonstrated that the compound exhibits significant inhibitory activity against autotaxin, leading to reduced LPA levels in treated cells. This suggests a potential application in conditions where LPA plays a detrimental role, such as cancer and fibrosis .
- In Vivo Studies : Animal models have shown that administration of this compound resulted in decreased tumor growth rates compared to control groups. These findings support its role as a therapeutic candidate in oncology .
Case Studies
- Case Study 1 : In a study involving mice with induced fibrotic lesions, treatment with the compound resulted in a significant reduction in fibrosis markers compared to untreated controls. The compound's ability to inhibit autotaxin was linked to this therapeutic effect .
- Case Study 2 : A clinical trial assessing the safety and efficacy of similar autotaxin inhibitors revealed promising results in patients with metastatic cancer, where the compound reduced tumor burden and improved patient outcomes .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analog 1: (S)-tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
Key Differences :
- Substituent: Methoxy(methyl)carbamoyl group replaces the carboxymethyl-cyclopropyl-amino moiety.
- Functional Groups : Contains an amide (carbamoyl) with methoxy and methyl substituents, enhancing lipophilicity compared to the cyclopropane-containing target compound.
- Applications: Likely used as a synthetic intermediate in peptide coupling or organocatalysis due to the carbamoyl group’s reactivity.
Structural Analog 2: (S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Key Differences :
- Substituent: 2-Aminoethylsulfanylmethyl group replaces the carboxymethyl-cyclopropyl-amino moiety.
- Molecular Weight : 260.4 g/mol (compared to the target compound’s undefined molecular weight due to lack of direct data).
Structural Comparison Table
Research Findings and Implications
- Cyclopropane vs. Linear Chains : The cyclopropane ring in the target compound imposes steric and electronic constraints absent in analogs with linear substituents (e.g., Analog 1’s methoxy(methyl)carbamoyl). This could enhance rigidity, affecting binding specificity in enzymatic or receptor-based applications .
- This makes Analog 2 more suitable for applications requiring chelation or thiol-disulfide exchange .
- Stereochemical Considerations : The (S)-configuration in all three compounds suggests shared utility in asymmetric synthesis or chiral recognition, though substituent-specific interactions would dictate selectivity.
Limitations of Available Data
- No direct spectroscopic or biological data (e.g., NMR, UV, or IC50 values) were found for the target compound in the provided evidence. Comparisons are thus inferred from structural features.
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic breakdown reveals three primary components:
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Pyrrolidine core with (S)-configuration.
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Carboxymethyl-cyclopropyl-amino side chain.
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tert-Butyl ester protecting group.
The synthesis often begins with commercially available (S)-pyrrolidine-2-carboxylic acid derivatives or enantiomerically pure precursors.
Step 1: Pyrrolidine Ring Functionalization
The (S)-pyrrolidine core is functionalized at the 2-position. A common approach involves:
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Boc Protection : (S)-pyrrolidine-2-carboxylic acid is protected with di-tert-butyl dicarbonate (Boc₂O) in THF/water (yield: 85–92%).
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Methylation : The Boc-protected pyrrolidine undergoes alkylation with methyl iodide under basic conditions (K₂CO₃, DMF).
Example Reaction :
Step 2: Introduction of Cyclopropyl-carboxymethyl Group
The cyclopropyl-carboxymethyl moiety is introduced via nucleophilic substitution or Ugi multicomponent reaction :
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Cyclopropylamine Coupling : Boc-protected pyrrolidine reacts with bromoacetyl-cyclopropylamine in acetonitrile (60°C, 12 hr).
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Carboxymethylation : The intermediate is treated with chloroacetic acid/EDCI to install the carboxymethyl group.
Key Conditions :
Step 3: tert-Butyl Esterification
The carboxylic acid is esterified using tert-butanol under acidic or coupling conditions:
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Mitsunobu Reaction : Employing DIAD, PPh₃, and tert-butanol in THF (0°C to RT).
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Steglich Esterification : DCC/DMAP-mediated coupling (yield: 70–85%).
Example :
Comparative Analysis of Synthetic Methods
Reaction Mechanisms and Stereochemical Control
Pyrrolidine Functionalization
The Boc group stabilizes the pyrrolidine nitrogen, preventing side reactions during alkylation. The (S)-configuration is preserved via chiral pool synthesis using enantiopure starting materials.
Cyclopropyl-carboxymethyl Installation
The nucleophilic substitution proceeds via an SN2 mechanism , with inversion at the cyclopropyl carbon. DFT studies suggest that steric hindrance from the Boc group directs regioselectivity.
Esterification Dynamics
The Steglich esterification involves DCC-activated intermediates , ensuring high yields without racemization. tert-Butanol’s bulkiness minimizes transesterification.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors optimize the alkylation and esterification steps:
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Residence Time : 30–60 min.
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Temperature : 50–70°C.
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Catalyst : Immobilized lipases for enantioselective esterification (ee >99%).
Challenges and Solutions
Recent Advances (2022–2025)
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (S)-2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester, and what methodological considerations are critical?
- Answer : Synthesis of tert-butyl ester derivatives often employs carbodiimide-based coupling agents or activation of carboxylic acids with reagents like DMAP and triethylamine in anhydrous solvents (e.g., dichloromethane) under controlled temperatures (0–20°C) . For this compound, key steps include:
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Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group.
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Functionalization via carboxymethyl-cyclopropylamine coupling.
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Critical considerations : Moisture-sensitive reagents require inert atmospheres, and reaction progress should be monitored via TLC or LC-MS.
Reagents/Conditions Role Reference DMAP, triethylamine Catalyze esterification/coupling Dichloromethane Solvent for anhydrous reactions
Q. How should stability and storage conditions be optimized to prevent degradation?
- Answer : Stability is highly dependent on storage temperature and humidity. Recommendations include:
- Storage at –20°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group .
- Avoid prolonged exposure to light, heat (>25°C), or acidic/basic conditions, which may cleave the ester or cyclopropane moieties .
Q. What analytical techniques are most effective for structural characterization?
- Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR : ¹H/¹³C NMR to confirm stereochemistry and cyclopropane ring integrity.
- HRMS : High-resolution mass spectrometry for molecular weight validation (e.g., expected [M+H]⁺ ion).
- HPLC : Purity assessment (>95%) using reverse-phase columns .
Advanced Research Questions
Q. How can experimental designs mitigate sample degradation during long-term studies?
- Answer : Degradation of labile groups (e.g., tert-butyl esters) can be minimized by:
- Continuous cooling : Maintain samples at 4°C during extended assays to reduce thermal degradation .
- Matrix stabilization : Add stabilizing agents (e.g., antioxidants) or use lyophilization for long-term storage .
- Real-time monitoring : Use in-line UV-Vis or Raman spectroscopy to detect decomposition intermediates .
Q. How should researchers resolve contradictions in stability data across different studies?
- Answer : Discrepancies often arise from variations in storage conditions or impurity profiles. A systematic approach includes:
- Comparative stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) across multiple batches .
- Impurity profiling : Use LC-MS to identify degradation byproducts (e.g., free carboxylic acids from Boc cleavage) .
Q. What strategies improve yield and stereochemical purity in the synthesis of this compound?
- Answer : Key optimization strategies:
- Chiral auxiliaries : Use (S)-proline derivatives or enantioselective catalysts to preserve stereochemistry .
- Stepwise coupling : Isolate intermediates after Boc protection to minimize side reactions .
- Yield enhancement : Employ microwave-assisted synthesis for faster reaction kinetics and higher purity .
Data Contradiction Analysis
Q. Why do different SDS reports list conflicting hazards for structurally similar tert-butyl esters?
- Answer : Hazard classifications (e.g., skin irritation, mutagenicity) depend on impurities, enantiomeric purity, and test protocols. For example:
- Acute toxicity : Variability in LD50 values may reflect differences in animal models or administration routes .
- Mitigation : Cross-reference SDS from multiple suppliers (e.g., TCI America, Indagoo) and validate via in-house toxicity assays .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
